1,1-Diethoxybutan-2-amine

Overview

Description

Molecular Structure Analysis

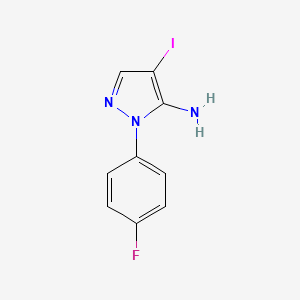

The molecular formula of 1,1-Diethoxybutan-2-amine is C8H19NO2 . The InChI code is 1S/C8H19NO2/c1-4-7(9)8(10-5-2)11-6-3/h7-8H,4-6,9H2,1-3H3 . The molecular weight is 161.24 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 161.24 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .Scientific Research Applications

Michael Addition Reactions

1,1-Diethoxybutan-2-amine is utilized in Michael addition reactions. Sengee and Sydnes (2011) demonstrated that it reacts with nitrogen and oxygen nucleophiles to yield Michael adducts, predominantly forming β-substituted α,β-unsaturated ketones in a stereospecific fashion (Sengee & Sydnes, 2011).

Pyrolysis Chemistry

Zeng et al. (2019) explored the pyrolysis chemistry of 1,1-Diethoxybutane, a derivative of this compound, highlighting its potential as a biofuel. They developed a detailed kinetic model to understand its decomposition pathways, which could be relevant for biofuel applications (Zeng et al., 2019).

Synthesis of Heterocyclic Compounds

King (2007) described a synthesis method for (±)‐harmacine and octahydroindole derivatives starting from compounds like this compound. This synthesis involves acid-mediated acyl iminium ion cyclization, indicating its role in synthesizing complex heterocyclic structures (King, 2007).

Novel Functionalized Fused Pyridine Derivatives

Rizbayeva et al. (2022) reported a regioselective method for synthesizing new fused pyridine derivatives using 1,1-diethoxybutane derivatives. This method highlights its utility in creating diverse heterocyclic compounds without expensive metal-containing catalysts (Rizbayeva et al., 2022).

Thermodynamic and Kinetic Studies

Rahaman et al. (2015) conducted thermodynamic and kinetic studies for the synthesis of 1,1-diethoxybutane, which is closely related to this compound. They explored parameters like reaction equilibrium and kinetics, providing insights into its efficient synthesis (Rahaman et al., 2015).

Mannich Reaction of Cyclic N,O-Acetals

Turmanov et al. (2022) reported the use of this compound in the Mannich reaction for synthesizing pyrrolidine alkaloid precursors. This process involves cooperative L-proline/Brønsted acid/base promotion, illustrating its role in synthesizing complex organic molecules (Turmanov et al., 2022).

Biocatalytic Reductive Amination

Ducrot et al. (2021) explored biocatalytic reductive amination using this compound to synthesize short chiral alkyl amines and amino alcohols. This process involves amine dehydrogenases (AmDHs) and provides a method for producing optically active molecules (Ducrot et al., 2021).

Safety and Hazards

The safety information for 1,1-Diethoxybutan-2-amine includes several hazard statements: H227, H302, H314, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name |

1,1-diethoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-4-7(9)8(10-5-2)11-6-3/h7-8H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFZTJOPTRNMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

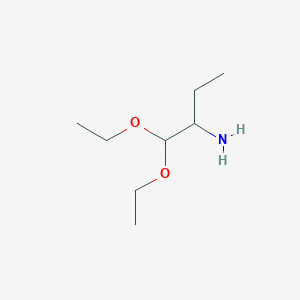

CCC(C(OCC)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![beta-D-Ribofuranuronamide, 1-deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-](/img/structure/B3242664.png)

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B3242699.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B3242715.png)